3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
CAS No.: 315237-42-4
Cat. No.: VC4511157
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315237-42-4 |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.455 |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C23H23N3O3/c1-14-8-10-26(11-9-14)13-17-20(27)7-6-15-12-16(23(28)29-21(15)17)22-24-18-4-2-3-5-19(18)25-22/h2-7,12,14,27H,8-11,13H2,1H3,(H,24,25) |
| Standard InChI Key | UNPHUSNHPAVZAP-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
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Step 1: Preparation of the benzodiazole core from o-phenylenediamine and an appropriate aldehyde under acidic conditions.
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Step 2: Coupling reactions to attach the chromenone and piperidine moieties.
Potential Biological Activities
Given its structural components, this compound could exhibit various biological activities, such as:
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Enzyme Inhibition: The benzodiazole moiety may interact with enzymes, potentially inhibiting their function.
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Receptor Modulation: The piperidine group could enhance bioavailability and interaction with specific receptors.
Research Applications
While specific research findings on this compound are scarce, similar compounds have been studied for:
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Anti-inflammatory and Antimicrobial Activities: Compounds with similar structural elements have shown promise in these areas .
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Cancer Research: The chromenone and benzodiazole moieties are of interest in anticancer studies due to their potential to interact with DNA and proteins.
Data Table: Comparison with Similar Compounds
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